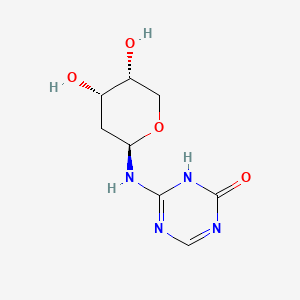

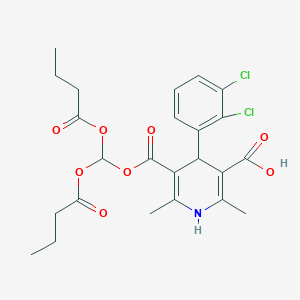

4-(((2R,4S,5R)-4,5-Dihydroxytetrahydro-2H-pyran-2-yl)amino)-1,3,5-triazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Deoxy-D-β-ribopyranosyl-5-azacytosine is an impurity of Decitabine. It has potential carcinogenic activity.

Mechanism of Action

Target of Action

Decitabine impurity 8, also known as 2-Deoxy-D-beta-ribopyranosyl-5-azacytosine, primarily targets DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in the regulation of gene expression .

Mode of Action

Decitabine is a cytidine analogue that integrates into cellular DNA and inhibits the action of DNMTs . This results in global hypomethylation and corresponding alterations in gene expression . It’s worth noting that decitabine can only be incorporated into DNA strands .

Biochemical Pathways

Decitabine affects several biochemical pathways. It has been found to promote the generation and differentiation of regulatory T (Treg) cells, augmenting their immunosuppressive function . It also disrupts mitosis via DNMT1-DNA adducts, challenging the prevailing notion that DNA demethylation is the primary mechanism of action of decitabine .

Pharmacokinetics

Decitabine is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase . The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .

Result of Action

The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to the reactivation of tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer . It has been shown to have potent antineoplastic activity .

Action Environment

The action of decitabine is influenced by environmental factors. For instance, the lengthy exposure of decitabine in water increases the potential loss of potency and impurity formation due to the hydrolysis of the product by water . Also, pH and temperature are two critical factors that cause decitabine to degrade in the aqueous environment .

Properties

CAS No. |

157771-78-3 |

|---|---|

Molecular Formula |

C8H12N4O4 |

Molecular Weight |

228.21 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(13)5(14)2-16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 |

InChI Key |

HFKZDWIVHJCSBE-KVQBGUIXSA-N |

SMILES |

C1C(C(COC1NC2=NC=NC(=O)N2)O)O |

Isomeric SMILES |

C1[C@@H]([C@@H](CO[C@H]1N2C=NC(=NC2=O)N)O)O |

Canonical SMILES |

C1C(C(COC1N2C=NC(=NC2=O)N)O)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

2-Deoxy-D-β-ribopyranosyl-5-azacytosine; 4-Amino-1-(2-deoxy-β-D-erythro-pentopyranosyl)-1,3,5-triazin-2(1H)-one |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

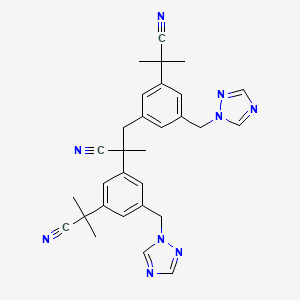

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

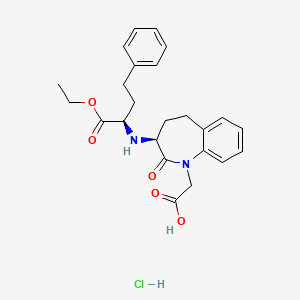

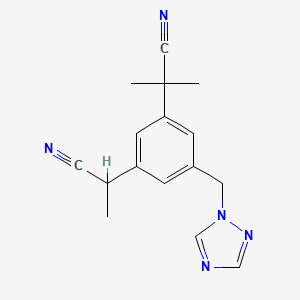

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

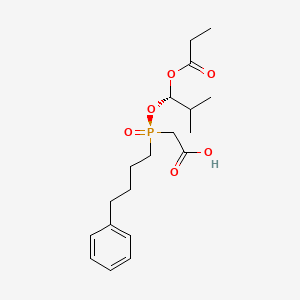

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)